molecular formula C8H7NO B035001 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde CAS No. 104501-02-2

1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde

Cat. No. B035001
M. Wt: 133.15 g/mol
InChI Key: PTGZZDLIHWQCBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde involves several steps, including acylation and nucleophilic substitution, starting from commercially available pyrrole. This process has been optimized for efficiency, achieving a total yield of 65% (Wang, Tu, Han, & Guo, 2017).

Molecular Structure Analysis

  • Crystallography studies reveal details about the molecular structure of compounds related to 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde. For example, copper(II) complexes of Schiff bases derived from pyrrole-2-carbaldehyde show specific co-ordination geometries and bonding patterns (Bailey, Barrass, Fenton, Gonzalez, Moody, & Barbarín, 1984).

Chemical Reactions and Properties

Physical Properties Analysis

  • The physical properties of compounds related to 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde, such as crystal structure, can be determined using X-ray crystallography. The compound 1-(propa-1,2-dienyl)-1H-benzo(d)imidazole-2-carbaldehyde, for example, has been characterized by its crystallization in a monoclinic system (Selvanayagam, Sridhar, Ravikumar, Kathiravan, & Raghunathan, 2010).

Chemical Properties Analysis

Scientific Research Applications

1. Synthon in Sonogashira Cross-Coupling Reactions

  • Summary of the Application: The compound is used as a synthon in Sonogashira cross-coupling reactions .
  • Methods of Application: The compound can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .
  • Results or Outcomes: Under these conditions, the ester group remains unaffected and there is no noticeable alkyne/allene rearrangement .

2. Visible-Light-Induced Oxidative Formylation

  • Summary of the Application: The compound is used in visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer .
  • Methods of Application: The formylation is performed under mild conditions .
  • Results or Outcomes: The corresponding formamides are produced in good yields .

3. Synthon in Sonogashira Cross-Coupling Reactions

  • Summary of the Application: The compound is used as a synthon in Sonogashira cross-coupling reactions .
  • Methods of Application: The compound can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .
  • Results or Outcomes: Under these conditions, the ester group remains unaffected and there is no noticeable alkyne/allene rearrangement .

5. Synthon in Sonogashira Cross-Coupling Reactions

  • Summary of the Application: The compound is used as a synthon in Sonogashira cross-coupling reactions .
  • Methods of Application: The compound can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .
  • Results or Outcomes: Under these conditions, the ester group remains unaffected and there is no noticeable alkyne/allene rearrangement .

6. Nitrification Inhibitor for Agricultural Applications

  • Summary of the Application: The compound is used as a nitrification inhibitor in agriculture .
  • Methods of Application: The compound is applied to the soil to slow microbial nitrification processes, which transform ammonia to nitrate .
  • Results or Outcomes: The compound exhibits superior nitrification inhibitory properties and enables effective retention of ammonium and suppression of nitrate and nitrous oxide production over 21 days in several agricultural soils with pH values ranging from 4.7 to 7.5 .

Safety And Hazards

Safety data sheets for similar compounds indicate that they can be hazardous. For example, Pyrrolidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable and causes severe skin burns and eye damage .

Future Directions

Future research could focus on the development of new synthesis methods, the exploration of different reactions, and the investigation of the compound’s potential applications in various fields. For instance, the compound “Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate” is a useful synthon in Sonogashira cross-coupling reactions .

properties

IUPAC Name

1-prop-2-ynylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-2-5-9-6-3-4-8(9)7-10/h1,3-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGZZDLIHWQCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590857
Record name 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde

CAS RN

104501-02-2
Record name 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S Güven - 2013 - open.metu.edu.tr
Pyrrolo[1,2-a]pyrazine is one of the isomers of pyrolodiazine family. Pyrrolo[1,2-a]pyrazine possesses a bicyclic heteroaromatic structure that have 10 electrons. It has various biological …
Number of citations: 1 open.metu.edu.tr
O Sari, AF Seybek, S Kaya, N Menges… - European Journal of …, 2019 - Wiley Online Library
The reaction of pyrrole‐ and indole‐carbaldehydes having a propargyl group attached to the nitrogen atom with various amines was studied. The reaction with ammonia formed pyrrolo[…
M Kaur, R Kaur, H Saini, P Singh - Journal of Molecular Structure, 2023 - Elsevier
We, herein, report the structural optimization of 1,2,5-substituted pyrroles for developing a novel kind of vascular endothelial growth factor receptor (VEGFR) inhibitors. 4-Methoxy-N-((1-(…
Number of citations: 1 www.sciencedirect.com
N Menges, O Sari, Y Abdullayev… - The Journal of Organic …, 2013 - ACS Publications
The pyrrole derivatives having carbonyl groups at the C-2 position were converted to N-propargyl pyrroles. The reaction of those compounds with hydrazine monohydrate resulted in the …
Number of citations: 73 pubs.acs.org
S Basceken, S Kaya, M Balci - The Journal of Organic Chemistry, 2015 - ACS Publications
Gold-catalyzed and NaH-supported intramolecular cyclization of N-propargyl indole derivatives with pyrazole and pyrrole units attached to indole is described. An efficient route to the …
Number of citations: 46 pubs.acs.org
D Baskın - 2016 - open.metu.edu.tr
A new methodology was developed for the synthesis of dipyrromethane and diazepine derivatives. In the first section of this thesis, synthesis of various dipyrromethanes from aromatic …
Number of citations: 2 open.metu.edu.tr
D Baskın, Y Cetinkaya, M Balci - Tetrahedron, 2018 - Elsevier
A regioselective approach was developed for the synthesis of dipyrrolo-diazepine derivatives. The synthetic route to dipyrrolo-diazepines first involves the synthesis of dipyrromethanes, …
Number of citations: 11 www.sciencedirect.com
MS Altiok, A Cetin, B Kuzu, I Bildirici - Russian Journal of General …, 2023 - Springer
In recent years, the α-amylase, pancreatic lipase (PL), and β-glucuronidase enzymes have received much attention as they promise to be potential drug targets for obesity and diabetes-…
Number of citations: 2 link.springer.com
S Valizadeh, Z Ghasemi, A Shahrisa… - Reactive and Functional …, 2022 - Elsevier
In this work, a catalyst based on chelated copper iodide on a magnetic chitosan-ortho-vanillin Schiff base was fabricated and characterized by FT-IR, VSM, TGA, TEM, SEM XRD, and …
Number of citations: 1 www.sciencedirect.com
T Luthra, V Banothu, U Adepally, K Kumar… - European journal of …, 2020 - Elsevier
A new library of pyrido-pyrrolidine hybrid compounds were designed, developed and screened for their antidiabetic property with α-glucosidase. The design is based on preliminary …
Number of citations: 20 www.sciencedirect.com

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